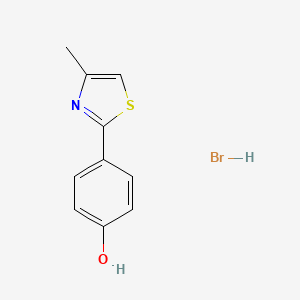

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Übersicht

Beschreibung

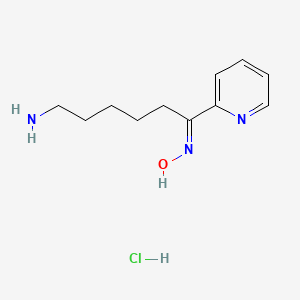

“4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is a chemical compound with the linear formula C10H9NOS . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is characterized by a thiazole ring substituted at positions 2, 4, and 5 . The molecular weight of the compound is 191.253 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.25 g/mol . It has a topological polar surface area of 61.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound’s complexity, as computed by Cactvs, is 168 .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Thiazoles, which include “4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide”, have been found to have diverse biological activities. They have been used in the development of various drugs due to their wide range of applications in drug design and discovery . Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Pharmaceutical Applications

Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have been used in the development of various synthetic drugs such as short-acting sulfa drug sulfathiazole, antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

Industrial Applications

Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Anticancer Activities

Thiazole-based compounds have been modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . For example, compound 11, a potent and selective ALK5 inhibitor, exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .

Herbicidal Activities

Thiazole derivatives have been synthesized and their herbicidal activities have been investigated. They have been found to be effective against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) .

Hair Growth Promotion

Thiazole derivatives have been found to have potential in promoting hair growth. For example, the novel ALK5 inhibitor TP0427736 reduces TGF-β-induced growth inhibition in human outer root sheath cells and elongates the anagen phase in mouse hair follicles .

Eigenschaften

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSROIZJLXYMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)